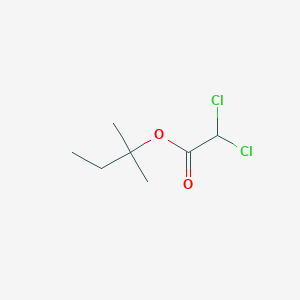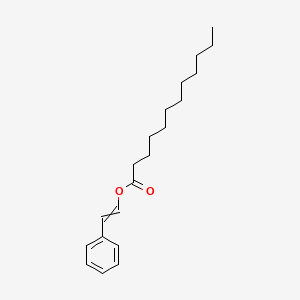
2-Phenylethenyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethenyl dodecanoate, also known as 2-Phenylethyl dodecanoate or Phenethyl dodecanoate, is an organic compound with the molecular formula C20H32O2. It is an ester derived from dodecanoic acid (lauric acid) and 2-phenylethanol. This compound is known for its pleasant floral fragrance and is often used in the fragrance and flavor industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethenyl dodecanoate typically involves the esterification of dodecanoic acid with 2-phenylethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylethenyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield dodecanoic acid and 2-phenylethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification with another alcohol to form a different ester and release 2-phenylethanol.
Common Reagents and Conditions
-
Hydrolysis
Reagents: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Conditions: Reflux
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous ether solvent, room temperature
-
Transesterification
Reagents: Another alcohol, acid or base catalyst
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-phenylethanol
Reduction: 2-Phenylethanol and dodecanol
Transesterification: A different ester and 2-phenylethanol
Applications De Recherche Scientifique
2-Phenylethenyl dodecanoate has several applications in scientific research, including:
Fragrance and Flavor Industry: Due to its pleasant floral aroma, it is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Biological Studies: It is used in studies related to its antimicrobial properties.
Material Science: It is used in the synthesis of novel materials with specific properties, such as hydrophobic coatings.
Mécanisme D'action
The mechanism of action of 2-Phenylethenyl dodecanoate in biological systems is primarily related to its ability to disrupt microbial cell membranes. The ester can integrate into the lipid bilayer of microbial cells, leading to increased membrane permeability and eventual cell lysis. This antimicrobial activity is attributed to the dodecanoic acid moiety, which is known for its antimicrobial properties .
Comparaison Avec Des Composés Similaires
2-Phenylethenyl dodecanoate can be compared with other similar compounds, such as:
2-Phenylethyl acetate: Another ester with a pleasant floral aroma, commonly used in the fragrance industry.
2-Phenylethyl butyrate: Similar in structure but with a shorter carbon chain, also used in fragrances and flavors.
2-Phenylethyl isobutyrate: Used in the fragrance industry for its fruity aroma.
Uniqueness
The uniqueness of this compound lies in its combination of a long carbon chain (dodecanoic acid) with a phenylethyl group, providing both hydrophobic and aromatic properties. This makes it particularly useful in applications requiring both fragrance and antimicrobial activity.
Propriétés
Numéro CAS |
97130-76-2 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2-phenylethenyl dodecanoate |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-13-16-20(21)22-18-17-19-14-11-10-12-15-19/h10-12,14-15,17-18H,2-9,13,16H2,1H3 |
Clé InChI |
HZIVLEURBJZLRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


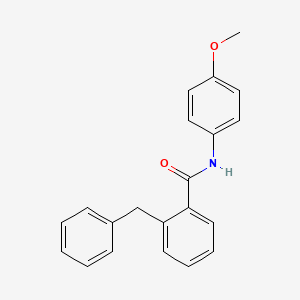
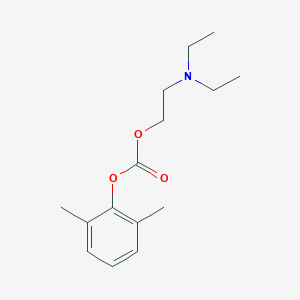
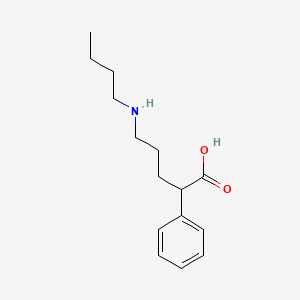

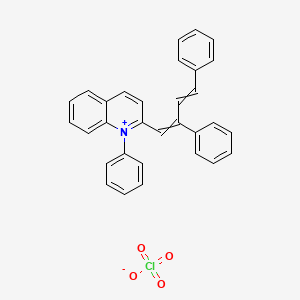
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
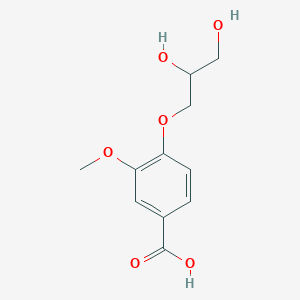
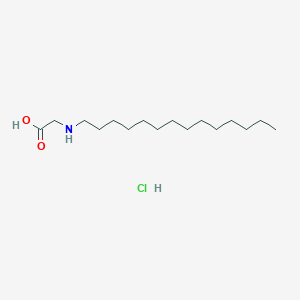
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
